molecular formula C11H16O4S B8682599 (2R)-1-methoxypropan-2-yl 4-methylbenzene-1-sulfonate

(2R)-1-methoxypropan-2-yl 4-methylbenzene-1-sulfonate

Cat. No. B8682599
M. Wt: 244.31 g/mol
InChI Key: QPPFIRCWDRIUEZ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-methoxypropan-2-yl 4-methylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C11H16O4S and its molecular weight is 244.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-1-methoxypropan-2-yl 4-methylbenzene-1-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-1-methoxypropan-2-yl 4-methylbenzene-1-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2R)-1-methoxypropan-2-yl 4-methylbenzene-1-sulfonate

Molecular Formula

C11H16O4S

Molecular Weight

244.31 g/mol

IUPAC Name

[(2R)-1-methoxypropan-2-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-10(2)8-14-3/h4-7,10H,8H2,1-3H3/t10-/m1/s1

InChI Key

QPPFIRCWDRIUEZ-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)COC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)COC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-methoxy-2-propanol in dichloromethane (2.3 g, 25.5 mmol) (25 ml) and pyridine (5 ml) was cooled to between −5 and 0° C. 4-Methylbenzenesulfonyl chloride (5.35 g, 28.1 mmol) was added dropwise and the mixture was stirred at 0° C. for 15 minutes. The mixture was then stirred at room temperature for 18 hours. Ice was added and the mixture was stirred for 1 hour. The organic phase was separated, washed with 10% aqueous sulfuric acid (4×) and water (1×), and then dried (MgSO4) and filtered. The filtrate was purified by column chromatography on silica gel eluting with dichloromethane. The solution obtained was dried (MgSO4), filtered, and concentrated under reduced pressure to afford the title compound as a colorless oil, 4.3 g, 69% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step Two
Yield
69%

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